1,2-Benzisothiazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
Research on the synthesis of 1,2-Benzisothiazole-3-carboxylic acid and its derivatives demonstrates the diversity of methods available. For instance, the reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of tetra-alkylammonium salts under phase-transfer catalysis conditions yields several products, including derivatives of 1,2-Benzisothiazole-3-carboxylic acid (Mossini et al., 1979). Additionally, a one-stage synthesis method from α-substituted o-toluidines with thionyl chloride has been reported, highlighting a pathway to 2,1-benzisothiazole-3-carboxylic acid with significant yield (Davis et al., 1973).
Molecular Structure Analysis
The molecular structure of 1,2-Benzisothiazole-3-carboxylic acid derivatives has been elucidated through various analytical techniques, including X-ray crystallography. The structure of these compounds reveals interesting aspects of their molecular geometry and potential for chemical reactivity (Mossini et al., 1979).
Scientific Research Applications
Chemical and Biological Properties
1,2-Benzisothiazole derivatives exhibit a range of chemical and biological properties. These properties include auxin-like activity in 3-acetic acid derivatives, analgesic activity in 3-benzyl derivatives, antithrombogenic activity in certain alkyl compounds, fungicidal activity in 3-thio derivatives, anti-inflammatory activity in 2-halophenyl derivatives, and diuretic effects in certain oxyacetic acid derivatives. The chapter also explores the properties of 1,2-benzisothiazolin-3(2H)-one 1,1-dioxide (saccharin) and its derivatives (Davis, 1985).
Pharmaceutical Synthesis
In the context of pharmaceutical synthesis, 3-chloro-1,2-benzisothiazole reacts with diethyl malonate to produce compounds like diethyl 1,2-benzisothiazol-3-ylmalonate and ethyl 1,2-benzisothiazol-3-ylacetate. This reaction highlights the potential of 1,2-benzisothiazole derivatives in synthesizing diverse pharmaceutical compounds (Mossini et al., 1979).
Phytotoxic Activities
1,2-Benzisothiazole derivatives have been shown to possess phytotoxic activities, which are useful in herbicide development. For instance, certain N-substituted phenyl isothiazolone derivatives demonstrate strong phytotoxic activities, exhibiting characteristics of peroxidizing herbicides (Miyamoto et al., 2003).
Antimicrobial Activity
Hydrazones of 1,2-benzisothiazole hydrazides have been synthesized and evaluated as antibacterial and antifungal agents. These derivatives, particularly the 2-amino-1,2-benzisothiazol-3(2H)-one series, have shown effective antibacterial activity against Gram-positive bacteria and yeasts (Vicini et al., 2002).
Mast Cell Tryptase Inhibition
1,2-Benzisothiazol-3-one 1,1-dioxide derivatives have been identified as potent inhibitors of human mast cell tryptase. These compounds are particularly relevant in the context of treating allergic reactions and inflammation (Combrink et al., 1998).
Synthesis of Heterocycles
1,2-Benzisothiazole derivatives play a significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemical products. For instance, they are used in the synthesis of benzoxazoles, benzthiazoles, and benzimidazoles (Maradolla et al., 2008).
Safety And Hazards
While specific safety and hazard information for 1,2-Benzisothiazole-3-carboxylic acid is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak5.
Future Directions
The increasing series of developments leading benzisoxazole-containing highly active molecules supports the hope that these scaffolds will become more promising drug candidates6. In this perspective, researchers working in the fields of medicinal chemistry need to pay more attention in exploring the wide spectrum applications of these motifs6.
properties
IUPAC Name |
1,2-benzothiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTORKRBAIRTBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193992 | |
Record name | 1,2-Benzisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisothiazole-3-carboxylic acid | |
CAS RN |
40991-34-2 | |
Record name | 1,2-Benzisothiazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40991-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisothiazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040991342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzothiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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